6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile is an organic compound with the molecular formula C13H9FN2S. This compound features a pyridine ring substituted with a fluorophenyl group, a methylsulfanyl group, and a carbonitrile group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added through a thiolation reaction, often using methylthiolating agents.
Incorporation of the Carbonitrile Group: The carbonitrile group is introduced via a cyanation reaction, typically using cyanating agents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to target proteins, while the methylsulfanyl and carbonitrile groups can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Chlorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
- 6-(4-Bromophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
- 6-(4-Methylphenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile
Uniqueness
6-(4-Fluorophenyl)-2-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-methylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2S/c1-17-13-10(8-15)4-7-12(16-13)9-2-5-11(14)6-3-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHAWXBFWPONDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=N1)C2=CC=C(C=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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